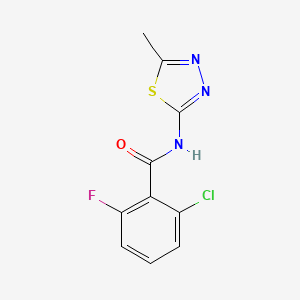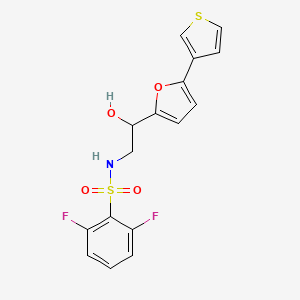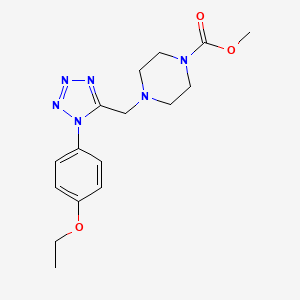
methyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals due to its ability to bind to various receptors and enzymes in the body . The presence of the tetrazole group also suggests potential biological activity, as tetrazoles are known to mimic the action of carboxylic acid groups in bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, FT-IR, NMR, and LCMS spectroscopic studies .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Piperazine derivatives can undergo a variety of reactions, including those involving the nitrogen atoms in the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the piperazine and tetrazole groups. These groups could affect properties such as solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Derivatives: A study describes the synthesis of novel derivatives starting from various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with antimicrobial activities. This method could be related to the synthesis and functionalization of the compound for exploring its biological applications (H. Bektaş et al., 2007).
- Crystal Structure Analysis: The crystal structure of a related compound, "4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid," was determined, highlighting the conformation of the piperazine ring and its interactions. This analysis is crucial for understanding the structural features that influence the biological activity of such compounds (Md. Serajul Haque Faizi et al., 2016).
Biological Applications
- Antimicrobial and Antiviral Activities: Derivatives similar to the compound have been shown to possess good to moderate antimicrobial activities. For example, the synthesis and evaluation of some carbazole derivatives revealed their antibacterial, antifungal, and anticancer activities, suggesting potential applications in developing new therapeutic agents (D. Sharma et al., 2014).
- Antitumor Activities: New urea and thiourea derivatives of piperazine, doped with febuxostat, were synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. Some derivatives exhibited promising antiviral and antimicrobial activities, indicating potential for agricultural applications and as antitumor agents (R. C. Krishna Reddy et al., 2013).
Chemical Properties and Reactivity
- Reactivity with Amines: Research on the decyclization of certain carboxylates by the action of secondary amines, leading to various derivatives, demonstrates the reactivity of this class of compounds. This information can be applied to modify the compound for specific scientific or pharmacological applications (Anastasia Vasileva et al., 2018).
Mécanisme D'action
Target of Action
The compound, methyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate, is a complex molecule that likely interacts with multiple targets. It contains several functional groups, including a piperazine ring, an ethoxyphenyl group, and a tetrazole ring . Piperazines are known to interact with a variety of targets, including central nervous system receptors . Tetrazoles and ethoxyphenyl groups are also prevalent in many biologically active compounds .
Mode of Action
The piperazine ring, for instance, is known to interact with receptors in the central nervous system . The tetrazole and ethoxyphenyl groups may also contribute to the compound’s biological activity .
Biochemical Pathways
The compound may affect several biochemical pathways due to its complex structure. For instance, piperazine derivatives have been shown to exhibit antimicrobial and antioxidant activities . Therefore, it is possible that this compound could influence pathways related to these biological processes.
Pharmacokinetics
The presence of the piperazine ring may influence its pharmacokinetic properties, as piperazine derivatives are known to have good bioavailability .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the potential antimicrobial and antioxidant activities of piperazine derivatives , it is possible that this compound could have similar effects.
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-3-25-14-6-4-13(5-7-14)22-15(17-18-19-22)12-20-8-10-21(11-9-20)16(23)24-2/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTVCFPBNJRJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

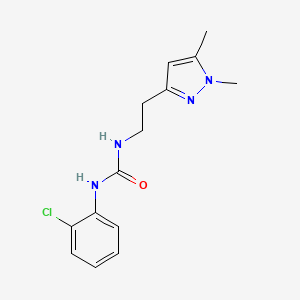

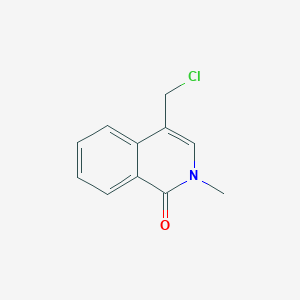
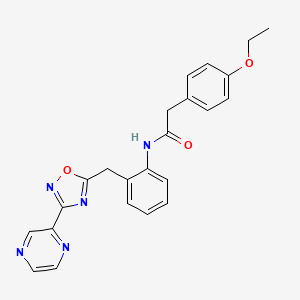


![1-(4-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2988703.png)

![2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2988705.png)
![ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2988706.png)
![nonyl 3-[(5E)-5-[3-(3-nonoxy-3-oxopropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2988707.png)
![Tert-butyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2988709.png)
